An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (CAS: 5558-29-2)
An In-Depth Technical Guide to 3-Methyl-2-phenylbutanenitrile (CAS: 5558-29-2)
Abstract: This technical guide provides a comprehensive overview of 3-Methyl-2-phenylbutanenitrile, CAS number 5558-29-2. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its significant role as a versatile intermediate in pharmaceutical synthesis, outlines a conceptual synthetic pathway, and provides critical information on its safe handling, storage, and disposal. The unique structural features of this molecule, combining a phenyl ring, a nitrile group, and an isopropyl moiety, make it a valuable building block in the creation of complex molecular architectures.
Chemical Identity and Structure
3-Methyl-2-phenylbutanenitrile is an organic compound featuring a nitrile functional group attached to a carbon that is also bonded to a phenyl ring and an isopropyl group.[1] This substitution pattern creates a chiral center at the α-carbon. The compound is typically supplied as a racemic mixture unless a specific stereoisomer is synthesized.[1]
Caption: Molecular structure of 3-Methyl-2-phenylbutanenitrile.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 5558-29-2[2][3] |
| Molecular Formula | C₁₁H₁₃N[1][2][4] |
| Molecular Weight | 159.23 g/mol [2][4] |
| IUPAC Name | 3-methyl-2-phenylbutanenitrile[2] |
| Synonyms | α-(iso-Propyl)phenylacetonitrile, 3-Methyl-2-phenylbutyronitrile, 2-Isopropyl-2-phenylacetonitrile[1][5] |
| InChI | InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3[1][2] |
| InChIKey | IAZOLAFPWWQXGU-UHFFFAOYSA-N[2][6] |
| Canonical SMILES | CC(C)C(C#N)C1=CC=CC=C1[2] |
| MDL Number | MFCD00019805[4][5] |
Physicochemical Properties
3-Methyl-2-phenylbutanenitrile is a liquid at room temperature.[5] The presence of the polar nitrile group imparts different solubility characteristics compared to a simple hydrocarbon of similar size.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [5] |
| Boiling Point | 112-116 °C at 7 mmHg | [6] |
| Density (Predicted) | 0.967 g/cm³ |[4] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 3-Methyl-2-phenylbutanenitrile. While raw spectral data is proprietary, reference spectra are available and the expected profile can be deduced from its structure.[2]
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Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption corresponding to the C≡N (nitrile) stretch, which typically appears in the 2260–2210 cm⁻¹ region. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹), as well as C=C in-ring stretches for the phenyl group around 1600-1450 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals. The five protons of the phenyl group would appear as a multiplet in the aromatic region (typically ~7.2-7.5 ppm). The single proton at the chiral α-carbon would be a multiplet, coupled to the methine of the isopropyl group. The isopropyl group itself would display a methine proton (a multiplet) and two diastereotopic methyl groups, which would likely appear as two distinct doublets.
-
¹³C NMR : The carbon NMR spectrum would show a signal for the nitrile carbon (typically ~115-125 ppm), multiple signals for the aromatic carbons, and distinct signals for the α-carbon, and the methine and two methyl carbons of the isopropyl group.[2][6]
-
-
Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 159. Key fragmentation pathways would likely involve the loss of the isopropyl group, loss of hydrogen cyanide (HCN), and the formation of a stable tropylium ion (m/z 91) characteristic of benzyl compounds.
Synthesis and Reactivity
Role as a Synthetic Intermediate
The primary value of 3-Methyl-2-phenylbutanenitrile lies in its role as a versatile intermediate in organic synthesis.[4] It serves as a key building block for more complex molecules, particularly within the pharmaceutical industry.[1][4] Its documented applications include its use as a reagent in the synthesis of:
-
Disubstituted aminopiperidines , which have been investigated as calcium channel blockers active against pain and neuropathic pain.[7][]
-
Noremopamil enantiomers and (methylethyl)(oxopropyl)benzeneacetonitrile , further highlighting its utility in constructing pharmacologically relevant scaffolds.[7]
The reactivity of the molecule is centered on two main areas: the nitrile group and the α-proton. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to different classes of compounds.[9] The α-proton is acidic and can be removed by a strong base to form a carbanion, which can then be used in various carbon-carbon bond-forming reactions.
Proposed Synthetic Pathway: Alkylation of Phenylacetonitrile
A common and logical method for the synthesis of α-substituted phenylacetonitriles is the alkylation of the phenylacetonitrile carbanion.
Caption: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocol (Conceptual):
-
Deprotonation: Phenylacetonitrile is dissolved in a suitable anhydrous aprotic solvent (e.g., THF, DMF). The solution is cooled in an ice bath. A strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added portion-wise to deprotonate the α-carbon, forming the resonance-stabilized carbanion. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) until deprotonation is complete.
-
Alkylation: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is added slowly to the solution of the carbanion. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 3-Methyl-2-phenylbutanenitrile.
Applications in Research and Drug Development
The structural motifs within 3-Methyl-2-phenylbutanenitrile are highly relevant in medicinal chemistry.
-
Nitrile as a Bioisostere: The nitrile group is a well-established pharmacophore and can act as a bioisostere for a carbonyl group, a terminal alkyne, or a halogen. It can participate in crucial hydrogen bonding interactions with biological targets and is generally metabolically stable.
-
Lipophilic Moieties: The phenyl and isopropyl groups contribute to the lipophilicity of the molecule, which is a critical parameter (LogP) influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of such groups can enhance binding to hydrophobic pockets within target proteins.
This compound serves as a starting point for creating libraries of diverse molecules for screening in drug discovery campaigns. By modifying the phenyl ring (e.g., adding substituents) or transforming the nitrile group, chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series.
Safety, Handling, and Storage
3-Methyl-2-phenylbutanenitrile is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.[5]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger | GHS06, GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger | GHS06, GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Danger | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Danger | GHS07 |
Source: GHS classifications reported by multiple suppliers.[2][5]
Safe Handling Protocol
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[10]
-
Disposal: Dispose of waste and empty containers in accordance with all local, regional, and national regulations.
Conclusion
3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2) is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its distinct structural features—a chiral center, a reactive nitrile group, and lipophilic phenyl and isopropyl moieties—make it a versatile building block for creating complex molecular targets. A thorough understanding of its physicochemical properties, spectroscopic profile, and reactivity is essential for its effective use. Adherence to strict safety protocols is mandatory due to its toxicity. As research continues to demand novel molecular scaffolds, the utility of such well-defined intermediates remains paramount in advancing the fields of chemistry and drug discovery.
References
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Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methyl-2-phenylbutyronitrile. John Wiley & Sons, Inc. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 4. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519595, 3-Methyl-2-phenyl-but-2-enenitrile. Retrieved from [Link]
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ChemBK. (2024). 3-oxo-2-phenylbutanenitrile - Introduction. Retrieved from [Link]
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TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]
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